molecular formula C14H13ClN2OS B5103535 2-[(4-chlorophenyl)thio]-N-3-pyridinylpropanamide

2-[(4-chlorophenyl)thio]-N-3-pyridinylpropanamide

Cat. No. B5103535
M. Wt: 292.8 g/mol
InChI Key: QCRUPTDSPJRGCB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to 2-[(4-chlorophenyl)thio]-N-3-pyridinylpropanamide, involving chlorophenyl and pyridinyl groups, often employs starting materials like chlorophenyl derivatives and pyridinyl compounds. For example, the synthesis of N-(pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide involves 2-(4-chlorophenyl)-3-methylbutyric acid and pyridin-2-methylanamine as raw materials, showcasing a method to incorporate chlorophenyl and pyridinyl groups into a compound (Xue Si, 2009).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action could involve interactions with specific biological targets such as enzymes or receptors .

Safety and Hazards

As with any chemical compound, handling “2-[(4-chlorophenyl)thio]-N-3-pyridinylpropanamide” would require appropriate safety precautions. It’s important to use personal protective equipment and follow standard safety procedures when handling this compound .

Future Directions

The potential applications of this compound could be explored in various fields such as medicinal chemistry, materials science, and chemical biology. Further studies could also investigate its synthesis, properties, and reactivity in more detail .

properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-pyridin-3-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2OS/c1-10(19-13-6-4-11(15)5-7-13)14(18)17-12-3-2-8-16-9-12/h2-10H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCRUPTDSPJRGCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CN=CC=C1)SC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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